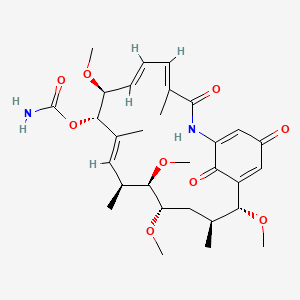
Antibiotic Tan 420F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic Tan 420F, also known as Herbimycin A, is a benzoquinoid ansamycin antibiotic isolated from the bacterium Streptomyces hygroscopicus. It is known for its herbicidal, anti-tobacco mosaic virus, and cytotoxic activities. This compound has garnered significant interest due to its ability to inhibit tyrosine kinases, which are crucial in various cellular processes, including signal transduction and cell growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Herbimycin A is synthetically prepared through a series of chemical reactions. The synthesis involves the formation of the benzoquinone structure and the attachment of the ansamycin moiety. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of Herbimycin A involves the fermentation of Streptomyces hygroscopicus under specific conditions. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth using organic solvents. The crude extract is then purified through chromatographic techniques to obtain pure Herbimycin A .
Analyse Des Réactions Chimiques
Types of Reactions: Herbimycin A undergoes various chemical reactions, including:
Oxidation: The benzoquinone moiety can be oxidized to form different quinone derivatives.
Reduction: The quinone structure can be reduced to hydroquinone under specific conditions.
Substitution: The methoxy groups on the benzoquinone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzoquinone derivatives.
Applications De Recherche Scientifique
Herbimycin A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study quinone chemistry and ansamycin antibiotics.
Biology: Employed in studies involving signal transduction pathways and protein tyrosine kinases.
Medicine: Investigated for its potential antineoplastic properties and its ability to reverse transformed cell characteristics.
Industry: Utilized in the development of herbicides and antiviral agents.
Mécanisme D'action
Herbimycin A exerts its effects by specifically inhibiting protein tyrosine kinases. It binds to the kinase domain, likely to thiol groups, and prevents access to adenosine triphosphate (ATP). This inhibition disrupts tyrosine phosphorylation, an essential event in many membrane signal transduction systems, including those involving growth factor receptors such as platelet-derived growth factor and epidermal growth factor receptors. By inhibiting these kinases, Herbimycin A can reverse various transformed cell characteristics to normal ones .
Comparaison Avec Des Composés Similaires
Geldanamycin: Another ansamycin antibiotic with similar tyrosine kinase inhibitory properties.
Radicicol: A macrocyclic antibiotic that also inhibits protein kinases but through a different mechanism.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Uniqueness: Herbimycin A is unique due to its specific inhibition of tyrosine kinases and its ability to reverse transformed cell characteristics. Unlike other similar compounds, it has a distinct benzoquinone structure that contributes to its unique biological activities .
Propriétés
Formule moléculaire |
C30H42N2O9 |
|---|---|
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 |
Clé InChI |
MCAHMSDENAOJFZ-GDYSMBPZSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)OC)OC(=O)N)\C)C)OC)OC |
SMILES canonique |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


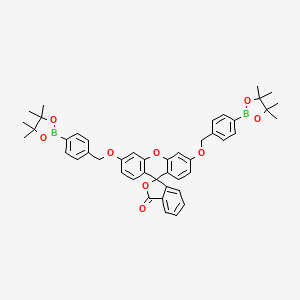


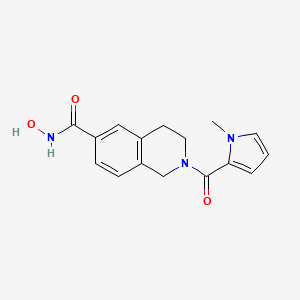
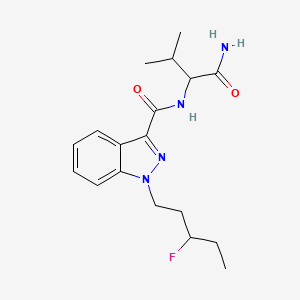
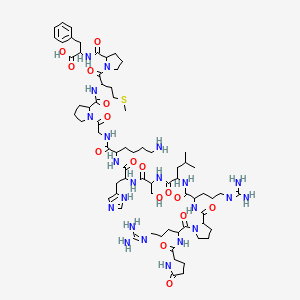

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10765874.png)
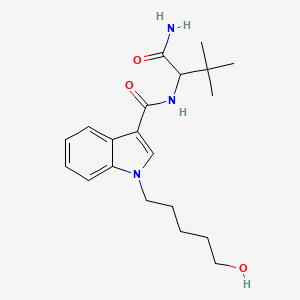
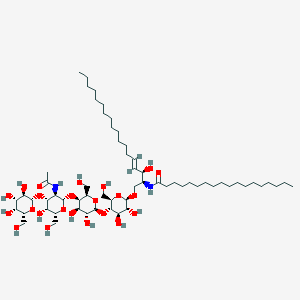
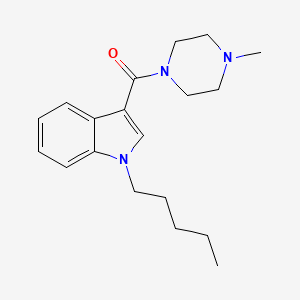
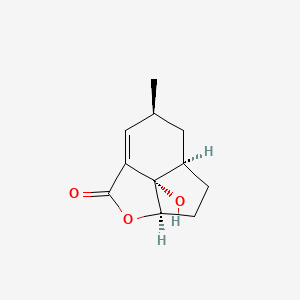
![3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765898.png)
![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10765916.png)
